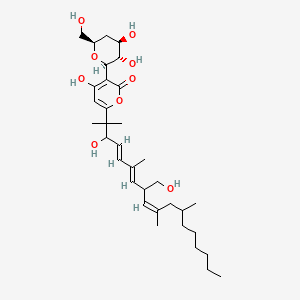

Deoxyfusapyrone

Description

Fusapyrone is a natural product found in Fusarium incarnatum with data available.

Properties

Molecular Formula |

C34H54O9 |

|---|---|

Molecular Weight |

606.8 g/mol |

IUPAC Name |

3-[(2R,3S,4R,6R)-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-4-hydroxy-6-[(4E,6E,9Z)-3-hydroxy-8-(hydroxymethyl)-2,6,10,12-tetramethyloctadeca-4,6,9-trien-2-yl]pyran-2-one |

InChI |

InChI=1S/C34H54O9/c1-7-8-9-10-11-21(2)14-23(4)16-24(19-35)15-22(3)12-13-28(39)34(5,6)29-18-26(37)30(33(41)43-29)32-31(40)27(38)17-25(20-36)42-32/h12-13,15-16,18,21,24-25,27-28,31-32,35-40H,7-11,14,17,19-20H2,1-6H3/b13-12+,22-15+,23-16-/t21?,24?,25-,27-,28?,31+,32-/m1/s1 |

InChI Key |

HEECQDWUNPZALD-PQKWJCQSSA-N |

Isomeric SMILES |

CCCCCCC(C)C/C(=C\C(CO)/C=C(\C)/C=C/C(C(C)(C)C1=CC(=C(C(=O)O1)[C@@H]2[C@H]([C@@H](C[C@@H](O2)CO)O)O)O)O)/C |

Canonical SMILES |

CCCCCCC(C)CC(=CC(CO)C=C(C)C=CC(C(C)(C)C1=CC(=C(C(=O)O1)C2C(C(CC(O2)CO)O)O)O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

Deoxyfusapyrone: A Technical Guide to its Discovery, Isolation, and Characterization from Fusarium semitectum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxyfusapyrone (B1670254) is a bioactive α-pyrone secondary metabolite first discovered and isolated from the fungus Fusarium semitectum.[1][2] This compound, along with its structural analog fusapyrone (B118556), has garnered significant interest within the scientific community due to its potent antifungal properties against a range of plant and human pathogens.[3][4] This technical guide provides a comprehensive overview of the discovery, isolation protocols, and biosynthetic pathways of this compound, presenting key data in a structured format for researchers and drug development professionals.

Discovery and Bioactivity

This compound was first reported in 1994, following its isolation from rice cultures of Fusarium semitectum sourced from maize stalk rot in Southern Italy.[5] Initial screenings of the organic extracts from these fungal cultures revealed strong antibiotic activity against Geotrichum candidum. Subsequent studies have demonstrated the broad-spectrum antifungal activity of this compound against various filamentous fungi, including important plant pathogens and mycotoxigenic species such as Alternaria alternata, Aspergillus flavus, and Botrytis cinerea. It has also shown inhibitory activity against human mycoses, particularly Aspergillus species. Interestingly, this compound has been found to be largely inactive against yeasts and the bacterium Bacillus megaterium.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the biological activity of this compound.

Table 1: Antifungal Activity of this compound

| Target Fungi | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

| Botrytis cinerea | 0.78-6.25 | |

| Aspergillus parasiticus | 0.78-6.25 | |

| Penicillium brevi-compactum | 0.78-6.25 | |

| Aspergillus fumigatus | 1.56-6.25 | |

| Fusarium oxysporum | 1.56-6.25 | |

| Verticillium dahliae | 1.56-6.25 |

Table 2: Toxicity Data for this compound

| Bioassay | LC₅₀ (µM) | Reference |

| Artemia salina (Brine Shrimp) | 37.1 |

Biosynthesis of this compound

The biosynthesis of this compound in Fusarium species is a complex process originating from a polyketide pathway. This pathway is orchestrated by a specific gene cluster, with a key enzyme being the polyketide synthase (PKS) encoded by the gene FmPKS40 (also known as FmFPY1) in the related species Fusarium mangiferae. The PKS is believed to utilize acetyl-CoA as a starter unit and subsequently adds ten malonyl-CoA units. The resulting polyketide backbone undergoes a series of modifications, including cyclization and reduction steps, to form the final γ-pyrone structure of this compound.

The production of this compound is subject to environmental regulation. Notably, its biosynthesis is nitrogen-repressed. Studies have shown that high concentrations of nitrogen sources, such as sodium nitrate (B79036) or glutamine, significantly reduce or completely inhibit the production of both fusapyrone and this compound.

Caption: A simplified diagram illustrating the key steps in the polyketide biosynthesis of this compound.

Experimental Protocols

This section details the methodologies for the isolation and purification of this compound from Fusarium semitectum.

Fungal Cultivation

-

Strain: Fusarium semitectum Berk. & Rav.

-

Culture Medium: Autoclaved rice kernels. A strain of the fungus is cultured on this solid substrate to produce bioactive metabolites.

-

Incubation: The culture is incubated at room temperature for a period of 4 weeks.

Extraction of Crude Metabolites

-

Initial Extraction: The fungal culture on rice kernels is extracted with organic solvents. While the specific solvent is not always detailed, ethyl acetate (B1210297) is commonly used for extracting fungal secondary metabolites.

-

Solvent Evaporation: The organic extract is then concentrated under reduced pressure to yield a crude extract.

Purification of this compound

A combination of chromatographic techniques is employed for the purification of this compound from the crude extract.

-

Column Chromatography: The crude extract is first subjected to column chromatography. The stationary phase is typically silica (B1680970) gel, and the mobile phase consists of a gradient of solvents, such as a mixture of n-hexane and ethyl acetate, with increasing polarity.

-

Thin-Layer Chromatography (TLC): Fractions collected from the column are analyzed by TLC to identify those containing this compound.

-

High-Performance Liquid Chromatography (HPLC): Further purification is achieved using HPLC. A C-18 reverse-phase column is often used, with a mobile phase such as a methanol-water mixture. Detection is typically performed using a UV detector set at 285 nm, which is a characteristic absorption maximum for α-pyrones like this compound.

Caption: A flowchart outlining the general experimental procedure for the isolation and purification of this compound.

Characterization

The structure of the isolated this compound is confirmed using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure.

-

Infrared (IR) and Ultraviolet (UV) Spectroscopy: To identify functional groups and confirm the α-pyrone chromophore.

Conclusion

This compound, a secondary metabolite from Fusarium semitectum, represents a promising natural product with significant antifungal activity. The methodologies for its isolation and the understanding of its biosynthetic pathway provide a solid foundation for further research. This includes potential applications in agriculture for crop protection, as well as a lead compound for the development of new antifungal drugs. The detailed protocols and data presented in this guide are intended to facilitate these future research and development endeavors.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. Fusapyrone and this compound, two antifungal alpha-pyrones from Fusarium semitectum [iris.cnr.it]

- 3. researchgate.net [researchgate.net]

- 4. Biological characterization of fusapyrone and this compound, two bioactive secondary metabolites of Fusarium semitectum. | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

Deoxyfusapyrone: A Technical Guide to its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxyfusapyrone (B1670254) is a fungal secondary metabolite that has garnered significant interest within the scientific community due to its pronounced antifungal activities. Initially isolated from Fusarium semitectum, this polyketide-derived natural product presents a complex and intriguing molecular architecture. This technical guide provides an in-depth exploration of the chemical structure, stereochemistry, and biological properties of this compound, intended to serve as a comprehensive resource for researchers in natural product chemistry, mycology, and drug discovery.

Chemical Structure: A Revised Understanding

Initially characterized as a 3-substituted-4-hydroxy-6-alkyl-2-pyrone (an α-pyrone), the structure of this compound has been a subject of revision.[1] More recent and detailed spectroscopic analyses, including extensive 1D and 2D NMR and MS spectral data, have led to the conclusive re-assignment of its core scaffold as a γ-pyrone derivative.[2] This revision is critical for a correct understanding of its chemical properties and for guiding synthetic and medicinal chemistry efforts.

The molecular formula of this compound is C34H54O8 .[1] The γ-pyrone ring is highly substituted, featuring a complex alkyl chain at the 6-position and a C-glycosyl moiety at the 3-position. The biosynthesis of this compound is understood to originate from a polyketide pathway, involving the condensation of 11 acetyl-CoA subunits to form a hexa-methylated undecaketide, which is then processed by a polyketide synthase (PKS).[1]

Stereochemistry: A Complex Puzzle

This compound is a chiral molecule possessing multiple stereogenic centers within its intricate structure. The complexity of its stereochemistry has been a significant challenge in its total synthesis and characterization. A convergent and modular synthetic approach has been developed to construct the eight possible diastereoisomers of this compound, highlighting the stereochemical intricacy of this natural product.[3] However, the definitive absolute configuration of all chiral centers in the naturally occurring enantiomer has not been conclusively established in the available literature. The determination of the precise spatial arrangement of atoms is a crucial next step in fully elucidating the structure-activity relationship of this potent antifungal agent. Advanced analytical techniques such as X-ray crystallography, vibrational circular dichroism (VCD), and detailed NMR studies utilizing chiral shift reagents will be instrumental in resolving the absolute stereochemistry of natural this compound.

Quantitative Data

The biological activity and physical properties of this compound have been quantified in several studies. This data is summarized in the tables below for ease of comparison.

Table 1: Antifungal Activity of this compound (Minimum Inhibitory Concentration - MIC)

| Fungal Species | MIC (µg/mL) | Reference |

| Botrytis cinerea | 0.78-6.25 | |

| Aspergillus parasiticus | 0.78-6.25 | |

| Penicillium brevicompactum | 0.78-6.25 | |

| Alternaria alternata | - | |

| Aspergillus flavus | - | |

| Cladosporium cucumerinum | - | |

| Phoma tracheiphila | - | |

| Penicillium verrucosum | - | |

| Agents of human mycoses (Aspergillus spp., Candida spp.) | Good inhibitory activity |

Note: Specific MIC values for all listed fungi were not available in all cited sources.

Table 2: Toxicological Data for this compound

| Assay | Value | Reference |

| Artemia salina (brine shrimp) larvae bioassay (LC50) | 37.1 µM (21.8 µg/mL) |

Experimental Protocols

Isolation and Purification of this compound from Fusarium semitectum

A detailed, step-by-step protocol for the isolation and purification of this compound is crucial for obtaining the natural product for further study. The general procedure involves the cultivation of Fusarium semitectum on a suitable solid substrate, followed by extraction of the fungal culture with organic solvents and subsequent chromatographic purification.

1. Fungal Culture:

-

Fusarium semitectum (strain ITEM 1623) is grown on autoclaved wheat kernels. The culture conditions, including temperature and incubation time, are critical for optimal production of the secondary metabolite.

2. Extraction:

-

The fungal culture is extracted with an organic solvent, such as ethyl acetate (B1210297) or methanol, to isolate the crude mixture of metabolites.

3. Chromatographic Purification:

-

The crude extract is subjected to a series of chromatographic techniques to purify this compound. This typically involves:

-

Medium Pressure Liquid Chromatography (MPLC): As an initial purification step to fractionate the complex extract.

-

Thin-Layer Chromatography (TLC): For monitoring the purification process and identifying fractions containing the target compound.

-

High-Performance Liquid Chromatography (HPLC): A C-18 reverse-phase column is commonly used for the final purification of this compound. A mobile phase consisting of a methanol-water gradient is often employed, with UV detection at approximately 285 nm.

-

Total Synthesis of this compound

The total synthesis of this compound is a complex undertaking due to its numerous chiral centers and functional groups. A convergent and modular strategy has been reported, which involves the synthesis of key fragments of the molecule that are then coupled together.

Retrosynthetic Analysis and Key Fragments:

The synthetic approach conceptually dissects this compound into three main building blocks:

-

A pyrone moiety.

-

A complex polyene side chain.

-

A C-glycoside component.

A detailed experimental protocol for the complete total synthesis is extensive and beyond the scope of this guide. However, the key strategic elements involve stereoselective construction of the chiral centers within each fragment, followed by efficient coupling reactions to assemble the final molecule. The synthesis of the eight possible diastereoisomers allows for the eventual determination of the natural product's absolute stereochemistry by comparing the spectroscopic data of the synthetic isomers with that of the isolated natural product.

Signaling Pathways and Mechanism of Action

The precise molecular mechanism of action for this compound's antifungal activity is not yet fully elucidated. However, based on the known mechanisms of other pyrone-containing natural products, several hypotheses can be proposed.

Potential Mechanisms of Antifungal Action:

-

Inhibition of Biofilm Formation: Some pyrone derivatives have been shown to inhibit biofilm formation in pathogenic fungi like Candida albicans. This is a critical virulence factor, and its disruption can render the fungus more susceptible to host defenses and antifungal drugs.

-

Disruption of Fungal Cell Wall or Membrane Integrity: Like many antifungal agents, this compound may interfere with the synthesis or integrity of the fungal cell wall or membrane, leading to cell lysis and death.

-

Enzyme Inhibition: The pyrone ring and its substituents may interact with and inhibit essential fungal enzymes involved in key metabolic pathways.

-

Interference with Quorum Sensing: Some pyrone compounds have been shown to interfere with quorum sensing, a cell-to-cell communication system that regulates virulence in many pathogenic fungi.

Further research is required to identify the specific molecular targets of this compound and to delineate the signaling pathways that are disrupted upon its interaction with fungal cells.

Workflow for Investigating the Mechanism of Action:

Caption: A logical workflow for elucidating the antifungal mechanism of action of this compound.

Conclusion

This compound remains a fascinating and promising natural product with significant potential as a lead compound for the development of new antifungal agents. The revision of its core structure to a γ-pyrone has provided a more accurate foundation for future research. Key areas for further investigation include the definitive determination of its absolute stereochemistry, the development of more efficient and scalable total synthesis routes, and a detailed elucidation of its molecular mechanism of action. This technical guide serves as a foundational resource to stimulate and support these future research endeavors.

References

The Biosynthesis of Deoxyfusapyrone in Fungi: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxyfusapyrone (B1670254), a polyketide-derived α-pyrone with notable antifungal properties, is a secondary metabolite produced by various species of the fungal genus Fusarium, including F. semitectum and F. mangiferae.[1][2] Its biosynthesis is orchestrated by a dedicated gene cluster, featuring a highly reducing polyketide synthase (HR-PKS) as the core enzyme. The production of this compound is intricately regulated by both genetic and epigenetic mechanisms, with nitrogen availability being a key environmental cue. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the genetic determinants, proposed enzymatic steps, and regulatory networks. Furthermore, it includes a compilation of relevant experimental protocols and quantitative data to facilitate further research and potential biotechnological applications.

The this compound Biosynthetic Gene Cluster

The genetic blueprint for this compound synthesis is encoded within a biosynthetic gene cluster (BGC). In Fusarium mangiferae, this cluster contains a key polyketide synthase gene, FmPKS40 (also referred to as FmFPY1), and several putative tailoring enzymes.[1]

Table 1: Key Genes in the Putative this compound Biosynthetic Gene Cluster in Fusarium mangiferae [1]

| Gene Name | Putative Function |

| FmPKS40 (FmFPY1) | Highly reducing polyketide synthase (HR-PKS) |

| FPY2 | C-glycosyltransferase (probable) |

| FPY3-FPY6 | Probable/Unknown |

| FPY7 | Cytochrome P450 monooxygenase (probable) |

Proposed Biosynthesis Pathway

The biosynthesis of this compound is a multi-step process initiated by the core enzyme, FmPKS40. While the precise intermediates have not been fully elucidated, a putative pathway can be proposed based on the known functions of the enzymes in the BGC and the chemical structure of the final product.

Polyketide Chain Assembly by FmPKS40

The chemical structure of this compound suggests it is an undecaketide, likely formed from the condensation of one acetyl-CoA starter unit and ten malonyl-CoA extender units.[1] FmPKS40, a highly reducing polyketide synthase, iteratively catalyzes the elongation of the polyketide chain. This multi-domain enzyme contains essential domains such as a ketosynthase (KS), acyltransferase (AT), and an acyl carrier protein (ACP). The presence of reducing domains, including ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER), within FmPKS40 is responsible for the programmed reduction of keto groups during chain elongation, leading to a saturated polyketide backbone.

Caption: Assembly of the polyketide backbone by FmPKS40.

Tailoring Reactions

Following the synthesis of the polyketide chain and its release from FmPKS40, a series of tailoring reactions are thought to occur to yield this compound and its related compound, fusapyrone (B118556).

-

Cyclization and α-Pyrone Formation: The linear polyketide chain undergoes cyclization to form the characteristic α-pyrone ring. The precise mechanism of this cyclization in this compound biosynthesis is yet to be determined.

-

C-Glycosylation by FPY2: The putative C-glycosyltransferase, FPY2, is proposed to attach a 4'-deoxyglucose moiety to the polyketide core.

-

Hydroxylation by FPY7 (for Fusapyrone): The cytochrome P450 monooxygenase, FPY7, is hypothesized to be responsible for the hydroxylation event that differentiates fusapyrone from this compound.

Caption: Proposed tailoring steps in the biosynthesis of this compound.

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated at both the epigenetic and transcriptional levels.

Epigenetic Regulation

In F. mangiferae, the biosynthesis of both fusapyrone and this compound is dependent on the H3K9 methyltransferase, FmKmt1. Deletion of the FmKmt1 gene results in a significant reduction in the production of these compounds, indicating that histone methylation plays a crucial role in maintaining the transcriptional activity of the biosynthetic gene cluster.

Nitrogen Repression

The biosynthesis of fusapyrone and this compound is subject to nitrogen repression. Studies have shown that high concentrations of nitrogen sources, such as glutamine and sodium nitrate, suppress the production of these metabolites. Conversely, cultivation in media with low nitrogen concentrations, particularly 6 mM NaNO₃, induces their biosynthesis. The ambient pH, however, does not appear to significantly influence production.

Quantitative Data

Table 2: Production of Fusapyrone (FPY) and this compound (dFPY) by F. mangiferae under Different Nitrogen Conditions

| Nitrogen Source | Concentration | FPY Production (relative) | dFPY Production (relative) |

| Glutamine | 60 mM | Not Detected | Not Detected |

| Glutamine | 6 mM | Below Quantitation | Below Quantitation |

| NaNO₃ | 120 mM | Not Detected | Not Detected |

| NaNO₃ | 6 mM | High | High |

Data is based on HPLC-HRMS analysis of culture supernatants after 7 days of cultivation at 30°C. "High" indicates detectable and quantifiable amounts.

Experimental Protocols

Fungal Cultivation for this compound Production

This protocol is adapted from studies on F. mangiferae.

-

Pre-culture: Inoculate 100 mL of Darken medium in a 300 mL Erlenmeyer flask with mycelia of F. mangiferae. Incubate for 3 days at 30°C with shaking at 180 rpm in the dark.

-

Induction Culture: Transfer 0.5 mL of the pre-culture to 100 mL of ICI medium supplemented with a specific nitrogen source. For induction of this compound production, use 6 mM NaNO₃ as the sole nitrogen source.

-

Incubation: Incubate the induction culture on an orbital shaker at 180 rpm and 30°C for 7 days for secondary metabolite analysis.

-

Harvesting: Separate the mycelia from the culture supernatant by filtration. The supernatant is used for metabolite extraction and analysis.

Caption: Workflow for the cultivation of F. mangiferae.

Gene Knockout via Agrobacterium tumefaciens-Mediated Transformation (ATMT)

A general approach for gene disruption in Fusarium species.

-

Vector Construction: Construct a binary vector containing a selectable marker (e.g., hygromycin resistance gene, hph) flanked by sequences homologous to the regions upstream and downstream of the target gene (e.g., FmPKS40).

-

Agrobacterium Transformation: Introduce the binary vector into a suitable A. tumefaciens strain (e.g., AGL1) by electroporation.

-

Co-cultivation: Mix a suspension of F. mangiferae conidia with the transformed A. tumefaciens cells. Spread the mixture on induction medium plates containing acetosyringone (B1664989) and incubate for 2-3 days.

-

Selection: Overlay the co-cultivation plates with a selective medium containing an appropriate antibiotic (e.g., hygromycin) to select for fungal transformants and an antibiotic to inhibit the growth of A. tumefaciens (e.g., cefotaxime).

-

Verification: Isolate putative transformants and confirm the gene knockout by PCR and Southern blot analysis.

Metabolite Analysis by HPLC-HRMS

A general protocol for the analysis of fusapyrone and this compound.

-

Sample Preparation: Extract the fungal culture supernatant with an equal volume of an organic solvent (e.g., ethyl acetate). Evaporate the organic phase to dryness and redissolve the residue in a suitable solvent (e.g., methanol).

-

Chromatographic Separation: Inject the sample onto a C18 reversed-phase HPLC column. Elute the metabolites using a gradient of water and methanol (B129727) (or acetonitrile), both containing a small amount of a modifier like formic acid.

-

Mass Spectrometric Detection: Couple the HPLC system to a high-resolution mass spectrometer (e.g., Orbitrap) operating in positive electrospray ionization (ESI+) mode.

-

Data Analysis: Identify this compound and fusapyrone based on their accurate mass-to-charge ratios ([M+H]⁺) and retention times compared to authentic standards. For this compound, the calculated m/z for [C₃₄H₅₄O₈+H]⁺ is 591.3897.

Conclusion

The biosynthesis of this compound in fungi is a complex process involving a dedicated gene cluster and tight regulatory control. The identification of the core PKS, FmPKS40, and the influence of epigenetic factors and nitrogen availability have provided significant insights into this pathway. However, further research is required to fully elucidate the functions of the tailoring enzymes, characterize the biosynthetic intermediates, and understand the detailed regulatory mechanisms. The information and protocols presented in this guide serve as a valuable resource for researchers aiming to unravel the remaining mysteries of this compound biosynthesis and to harness its potential for applications in medicine and agriculture.

References

Deoxyfusapyrone: A Technical Guide to Natural Producers Beyond the Fusarium Genus

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the natural producers of deoxyfusapyrone (B1670254), an α-pyrone secondary metabolite with notable antifungal properties. While the vast body of scientific literature identifies the fungal genus Fusarium as the primary and well-documented source of this compound, this guide addresses the inquiry into alternative producers and summarizes the current state of knowledge.

Executive Summary: The Landscape of this compound Producers

This compound, first reported in 1994 from rice cultures of Fusarium semitectum, is a polyketide-derived metabolite.[1] Extensive research has since solidified the Fusarium genus, particularly species within the Fusarium fujikuroi species complex (FFSC), as the principal producers.[2] Despite inquiries into other fungal genera known for producing a diverse array of secondary metabolites, verifiable evidence of this compound production outside of Fusarium remains exceedingly scarce and largely uncorroborated in peer-reviewed literature.

One secondary source mentions a 2000 report where fusapyrone (B118556) and this compound were purportedly isolated from Acremonium sp. and Colletotrichum sp.[3] However, extensive searches for this primary reference have been unsuccessful, and the broader scientific literature does not support this claim. Therefore, based on current, verifiable data, this compound should be considered a characteristic metabolite of the Fusarium genus.

This guide will proceed by detailing the confirmed Fusarium producers, providing quantitative production data, outlining established experimental protocols for isolation and characterization, and describing the elucidated biosynthetic pathway as a comprehensive reference for researchers.

Confirmed Natural Producers: The Fusarium Genus

The production of this compound is most strongly associated with the following Fusarium species:

-

Fusarium semitectum : This species is the primary and original source from which this compound and its glycosylated counterpart, fusapyrone, were first isolated and characterized.[1][4] It remains a key organism for the laboratory-scale production of these compounds.

-

Fusarium mangiferae : A phytopathogenic fungus causing mango malformation disease, F. mangiferae has been identified as a significant producer of both fusapyrone and this compound. Studies on this species have been instrumental in elucidating the genetic basis of biosynthesis.

-

Marine-derived Fusarium sp. (strain FH-146) : Research has shown that environmental isolates, such as this marine-derived strain, also possess the capability to produce this compound, suggesting a broader distribution of the biosynthetic gene cluster within the genus.

Quantitative Data on this compound Production

Production of this compound is highly dependent on culture conditions, particularly the nitrogen source. Studies in F. mangiferae have demonstrated that nitrogen availability acts as a key regulatory signal for the biosynthetic pathway.

Table 1: Influence of Nitrogen Source on this compound Production in F. mangiferae

| Nitrogen Source | Concentration | This compound (dFPY) Production Level | Fusapyrone (FPY) Production Level | Reference |

|---|---|---|---|---|

| Sodium Nitrate (NaNO₃) | 6 mM | Detectable | High | |

| Sodium Nitrate (NaNO₃) | 120 mM | Not Detected | Not Detected | |

| Glutamine | 6 mM | Below Quantitation | Below Quantitation |

| Glutamine | 60 mM | Not Detected | Not Detected | |

Production levels were measured via HPLC-HRMS after 7 days of cultivation. "High" indicates significant production, while "Not Detected" signifies levels were below the instrument's detection limit.

Table 2: HPLC Recovery of this compound for Quantification

| Analyte | Recovery Range | Method | Reference |

|---|---|---|---|

| This compound (DFP) | 99% - 101% | C-18 Reverse Phase HPLC |

| Fusapyrone (FP) | 84% - 99% | C-18 Reverse Phase HPLC | |

Recovery was measured in a crude extract from a low-producer F. semitectum strain, indicating the method's suitability for accurate quantification.

Experimental Protocols

The following sections provide detailed methodologies for the production, isolation, and characterization of this compound based on established protocols for Fusarium species.

Fungal Cultivation for this compound Production

-

Inoculum Preparation : Maintain Fusarium semitectum or F. mangiferae on Potato Dextrose Agar (PDA) slants. For liquid cultures, grow the fungus in a suitable liquid medium to generate sufficient mycelial mass.

-

Solid-State Fermentation (Primary Method) :

-

Substrate: Use autoclaved rice or wheat kernels.

-

Inoculation: Inoculate the sterile kernels with the fungal culture.

-

Incubation: Incubate at room temperature (approx. 25°C) for 3-4 weeks.

-

-

Liquid-State Fermentation (for Regulatory Studies) :

-

Medium: Use a defined medium such as ICI (Imperial Chemical Industries) medium supplemented with a limiting nitrogen source (e.g., 6 mM NaNO₃) to induce production.

-

Incubation: Grow cultures for 7 days at approximately 30°C in the dark.

-

Extraction and Purification Workflow

-

Extraction :

-

Following incubation, macerate the solid fermented substrate.

-

Extract the culture material exhaustively with an organic solvent such as methanol (B129727) (MeOH) or ethyl acetate (B1210297) (EtOAc).

-

Concentrate the organic extract in vacuo to yield a crude extract.

-

-

Liquid-Liquid Partitioning :

-

Partition the concentrated crude extract between ethyl acetate and water.

-

Collect the organic layer, which contains this compound and other nonpolar to semi-polar metabolites.

-

-

Chromatographic Purification :

-

Medium Pressure Liquid Chromatography (MPLC) : Subject the organic extract to MPLC on a silica (B1680970) gel column. Elute with a solvent gradient (e.g., n-hexane/EtOAc or chloroform/MeOH) to achieve initial fractionation.

-

Thin-Layer Chromatography (TLC) : Monitor fractions using silica gel TLC plates. Visualize spots under UV light or by staining with 5% phosphomolybdic acid in methanol followed by heating.

-

High-Performance Liquid Chromatography (HPLC) : Perform final purification using a C-18 reverse-phase column. A typical method involves a linear gradient of methanol in water, with UV detection at 285 nm, where this compound shows a characteristic absorption maximum.

-

References

An In-depth Technical Guide on the Core Physical and Chemical Properties of Deoxyfusapyrone

Introduction

Deoxyfusapyrone (B1670254) is a bioactive secondary metabolite classified as an α-pyrone (or 2H-pyran-2-one) derivative, though structural revisions suggest it may be a γ-pyrone derivative.[1] First isolated from rice cultures of Fusarium semitectum in 1994, it is a polyketide natural product.[2][3][4] this compound, often co-isolated with its analogue fusapyrone, has garnered interest in the scientific community for its notable antifungal properties.[2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its isolation and synthesis, and its biological activities, tailored for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

This compound is a complex molecule with a solid physical state at room temperature. Its solubility profile indicates that it is soluble in various organic solvents, including dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol (B129727).

Table 1: Physical and Chemical Data for this compound

| Property | Value | Reference |

| CAS Number | 156856-32-5 | |

| Molecular Formula | C₃₄H₅₄O₈ | |

| Molecular Weight | 590.8 g/mol | |

| Appearance | A solid | |

| Purity | ≥98% | |

| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol | |

| Storage | Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C. | |

| InChI Key | WWYZFKLSUWWIEN-PWVYRXAXSA-N | |

| SMILES | O[C@H]1C--INVALID-LINK--O--INVALID-LINK--[C@@H]1O |

Spectral Data

The structure of this compound has been elucidated through extensive spectroscopic analysis, including 1D- and 2D-Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 2: ¹H and ¹³C NMR Data for this compound in CD₃OD

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ) (J in Hz) |

| 2 | 97.6 s | |

| 3 | 170.8 s | |

| 4 | 108.1 d | 5.81 (1H, s) |

| 5 | 164.2 s | |

| 6 | 100.2 s | |

| 7 | 17.6 q | 1.05 (3H, d, 6.7) |

| 8 | 41.6 d | 2.50 (1H, m) |

| 9 | 13.9 q | 0.88 (3H, d, 6.7) |

| 10 | 33.3 t | 1.25 (2H, m) |

| 11 | 30.7 t | 1.25 (2H, m) |

| 12 | 30.7 t | 1.25 (2H, m) |

| 13 | 23.7 t | 1.25 (2H, m) |

| 14 | 14.4 q | 0.88 (3H, t, 6.7) |

| 15 | 135.0 d | 5.37 (1H, m) |

| 16 | 128.4 d | 5.37 (1H, m) |

| 17 | 40.4 d | 2.50 (1H, m) |

| 18 | 20.2 q | 1.05 (3H, d, 6.7) |

| 19 | 133.2 s | |

| 20 | 13.9 q | 1.70 (3H, s) |

| 21 | 134.1 d | 5.37 (1H, m) |

| 22 | 127.3 d | 5.37 (1H, m) |

| 23 | 77.3 d | 3.98 (1H, d, 9.8) |

| 24 | 25.5 q | 1.20 (3H, s) |

| 25 | 23.9 q | 1.20 (3H, s) |

| 1' | 75.1 d | 4.80 (1H, d, 7.8) |

| 2' | 75.1 d | 3.35 (1H, m) |

| 3' | 78.4 d | 3.35 (1H, m) |

| 4' | 37.0 t | 1.35 (1H, m), 1.95 (1H, m) |

| 5' | 71.6 d | 3.35 (1H, m) |

| 6' | 62.9 t | 3.65 (1H, m), 3.85 (1H, m) |

Experimental Protocols and Methodologies

Isolation and Purification

This compound is naturally produced by various fungal species, most notably Fusarium semitectum and other marine-derived Fusarium species. The general protocol for its isolation involves fungal cultivation followed by extraction and chromatographic purification.

Experimental Protocol: Isolation from Fungal Culture

-

Cultivation: Fusarium semitectum is cultured on a solid substrate like autoclaved rice kernels at room temperature for several weeks to allow for the production of secondary metabolites.

-

Extraction: The fungal culture is extracted with organic solvents, such as methanol or ethyl acetate, to isolate the crude mixture of metabolites.

-

Bioassay-Guided Fractionation: The crude extract undergoes fractionation using techniques like column chromatography. The resulting fractions are tested for antifungal activity to guide the purification process towards the active compounds.

-

Chromatographic Purification: The active fractions are further purified using High-Performance Liquid Chromatography (HPLC). A common method utilizes a C-18 reversed-phase column with a methanol-water gradient as the mobile phase, and detection is typically performed using a UV detector set at 258 nm.

-

Structure Elucidation: The purified compound's structure is confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Total Synthesis

The complex structure of this compound has made its total synthesis a significant challenge in organic chemistry. A convergent and modular synthetic strategy has been developed to construct its various diastereoisomers. This approach involves the independent synthesis of complex fragments of the molecule, which are then joined together at a later stage. One key aspect of this synthesis is the preparation of the bis-trisubstituted olefin fragment and its subsequent attachment to the pyrone moiety.

Biological Activity and Mechanism of Action

Antifungal Spectrum

This compound exhibits considerable antifungal activity against a range of filamentous fungi, including several plant pathogens and fungi responsible for human mycoses. However, it is generally less potent than the related compound, fusapyrone. Notably, this compound shows selectivity, as it is inactive against yeasts and the Gram-positive bacterium Bacillus megaterium.

Table 3: Antifungal Activity of this compound

| Fungal Species | Activity | Reference |

| Alternaria alternata | Sensitive | |

| Aspergillus flavus | Sensitive | |

| Aspergillus fumigatus | Sensitive (MIC: 1.56-6.25 µg/ml) | |

| Aspergillus niger | Sensitive (MIC: 1.56-6.25 µg/ml) | |

| Botrytis cinerea | Sensitive | |

| Cladosporium cucumerinum | Sensitive | |

| Penicillium verrucosum | Sensitive | |

| Cryptococcus neoformans | Sensitive (MIC: 1.56-6.25 µg/ml) | |

| Candida spp. | Species-specific variability | |

| Fusarium spp. | Least sensitive |

Mechanism of Action

The precise mechanism of action for this compound is still under investigation. Its antifungal activity suggests that it interferes with essential cellular processes in susceptible fungi. Given its selectivity for filamentous fungi over yeasts and bacteria, it is hypothesized to target specific pathways or structures unique to these organisms. Potential targets could include enzymes involved in cell wall synthesis, cell membrane integrity (such as ergosterol (B1671047) synthesis), or nucleic acid synthesis.

Structure-Activity Relationships (SAR)

Structure-activity relationship studies have highlighted the importance of specific structural features for the biological activity of this compound and its derivatives. The α-pyrone ring and the long aliphatic chain are considered crucial for its antifungal properties. Chemical modifications to these parts of the molecule have been shown to alter its biological activity and toxicity. For instance, increasing the hydrophobicity of related pyrones through acetylation has been linked to a significant increase in zootoxicity in Artemia salina bioassays, suggesting that water solubility and lipophilicity are key factors in its biological effects.

Biosynthesis

The chemical structure of this compound strongly suggests its origin from the polyketide biosynthetic pathway. It is believed to be derived from the condensation of acetyl-CoA subunits by polyketide synthases (PKS), large multi-domain enzymes. This process forms a polyketide backbone which then undergoes a series of enzymatic modifications, including cyclization, to form the final γ-pyrone ring system. The biosynthesis is regulated by various factors, including epigenetic modifications.

Conclusion

This compound is a fascinating fungal metabolite with significant, yet selective, antifungal activity. Its complex structure and biological properties make it a valuable subject for research in natural product chemistry, mycology, and drug development. Further investigation into its precise mechanism of action and the continued exploration of its synthesis and derivatization could lead to the development of new antifungal agents or other biotechnological applications. The detailed methodologies for its isolation and analysis, combined with a growing understanding of its structure-activity relationships, provide a solid foundation for future studies in this area.

References

Deoxyfusapyrone: A Technical Guide to its Antifungal Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxyfusapyrone, a naturally occurring α-pyrone secondary metabolite isolated from fungi of the genus Fusarium, notably Fusarium semitectum, has demonstrated significant antifungal properties.[1][2] This technical guide provides a comprehensive overview of the antifungal spectrum of activity of this compound, detailing its efficacy against a range of fungal species. The document summarizes quantitative data, outlines experimental protocols for antifungal susceptibility testing, and illustrates a generalized workflow for assessing its activity. This information is intended to support further research and development of this compound as a potential antifungal agent.

Antifungal Spectrum of Activity

This compound has been shown to be effective against a variety of filamentous fungi, including those that are pathogenic to plants and humans. However, it displays selective activity, with some fungal groups being more susceptible than others.

Quantitative Antifungal Activity

The antifungal efficacy of this compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following tables summarize the available MIC data for this compound against various fungal species.

Table 1: Antifungal Activity of this compound against Plant Pathogenic and Mycotoxigenic Fungi

| Fungal Species | MIC (µg/mL) | Reference |

| Botrytis cinerea | 0.78 - 6.25 | [1][2][3] |

| Aspergillus parasiticus | 0.78 - 6.25 | |

| Penicillium brevi-compactum | 0.78 - 6.25 | |

| Alternaria alternata | Sensitive | |

| Ascochyta rabiei | Sensitive | |

| Aspergillus flavus | Sensitive | |

| Cladosporium cucumerinum | Sensitive | |

| Phoma tracheiphila | Sensitive | |

| Penicillium verrucosum | Sensitive | |

| Fusarium species | Least Sensitive |

Table 2: Antifungal Activity of this compound against Human Pathogenic Fungi

| Fungal Species | Activity | Reference |

| Aspergillus species | Most Sensitive | |

| Candida species | Species-specific variability |

Table 3: Microorganisms Insensitive to this compound

| Microorganism | Activity | Reference |

| Plant yeasts | Inactive | |

| Bacillus megaterium (Gram-positive bacterium) | Inactive |

Mechanism of Action

The precise mechanism of action of this compound is still under investigation. However, it is hypothesized to interfere with essential fungal enzymes or metabolic pathways, such as those involved in the synthesis of the cell membrane component ergosterol (B1671047) or the cell wall. Its classification as an α-pyrone suggests potential interactions with key proteins within the fungal cell. Further research is required to elucidate the specific molecular targets of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for determining the antifungal spectrum of activity of this compound. These protocols are based on established standards for antifungal susceptibility testing.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus. The protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.

1. Preparation of Fungal Inoculum:

-

Fungal isolates are cultured on a suitable agar (B569324) medium, such as Potato Dextrose Agar (PDA), at an appropriate temperature (e.g., 28-35°C) until sporulation.

-

Spores (conidia) are harvested by flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 80).

-

The spore suspension is filtered through sterile glass wool to remove mycelial fragments.

-

The spore concentration is adjusted to a final concentration of 0.5–2.5 x 10³ cells/mL in RPMI 1640 medium.

2. Preparation of this compound Dilutions:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).

-

A series of twofold dilutions of the stock solution are prepared in a 96-well microtiter plate using RPMI 1640 medium to achieve a range of final concentrations to be tested.

3. Inoculation and Incubation:

-

Each well of the microtiter plate containing the this compound dilutions is inoculated with the prepared fungal suspension.

-

A positive control well (containing the fungal suspension without the compound) and a negative control well (containing the medium only) are included.

-

The plate is incubated at an appropriate temperature (e.g., 28-35°C) for 24-72 hours, depending on the growth rate of the fungus.

4. Determination of MIC:

-

The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the fungus.

Agar Diffusion Assay

This method provides a qualitative assessment of antifungal activity.

1. Preparation of Fungal Inoculum:

-

A standardized suspension of the fungal isolate is prepared as described for the broth microdilution assay.

2. Inoculation of Agar Plates:

-

The surface of a suitable agar medium, such as Mueller-Hinton agar supplemented with glucose, is evenly inoculated with the fungal suspension using a sterile cotton swab.

3. Application of this compound:

-

Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of this compound.

-

The impregnated discs are placed on the surface of the inoculated agar plate.

-

A control disc impregnated with the solvent used to dissolve the compound is also included.

4. Incubation and Measurement:

-

The plates are incubated at an appropriate temperature for 24-48 hours.

-

The antifungal activity is determined by measuring the diameter of the zone of growth inhibition around the disc.

Visualizations

Experimental Workflow for Antifungal Spectrum Assessment

The following diagram illustrates a generalized workflow for determining the antifungal spectrum of activity of this compound.

Caption: Generalized workflow for assessing the antifungal spectrum of this compound.

Hypothetical Signaling Pathway Inhibition

While the specific signaling pathway affected by this compound is unknown, many antifungal agents target the ergosterol biosynthesis pathway, which is crucial for fungal cell membrane integrity. The following diagram illustrates a simplified representation of this pathway, highlighting potential points of inhibition that could be investigated for this compound.

Caption: Hypothetical inhibition of the ergosterol biosynthesis pathway by this compound.

References

Deoxyfusapyrone: An In-depth Technical Guide on its Antifungal Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Deoxyfusapyrone (B1670254), a naturally occurring α-pyrone secondary metabolite isolated from the fungus Fusarium semitectum, has demonstrated significant antifungal activity against a broad spectrum of plant and human fungal pathogens.[1][2][3] While its precise mechanism of action is still under active investigation, current research points towards a multi-faceted process primarily centered on the disruption of mitochondrial function and the interference with critical morphological processes such as hyphal formation and biofilm development. This technical guide synthesizes the existing data on the antifungal properties of this compound, details the experimental protocols used to elucidate its activity, and presents hypothesized mechanisms of action supported by available evidence.

Antifungal Spectrum and Potency

This compound exhibits a selective and potent inhibitory effect against a range of filamentous fungi, including important agricultural pathogens and agents of human mycoses. It is notably less effective against yeast species.[2] The antifungal potency is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Fungal Species | This compound MIC (µg/mL) | Reference |

| Botrytis cinerea | 0.78 - 6.25 | [4] |

| Aspergillus parasiticus | 0.78 - 6.25 | |

| Penicillium brevicompactum | 0.78 - 6.25 | |

| Alternaria alternata | Most Sensitive | |

| Ascochyta rabiei | Most Sensitive | |

| Aspergillus flavus | Most Sensitive | |

| Cladosporium cucumerinum | Most Sensitive | |

| Phoma tracheiphila | Most Sensitive | |

| Penicillium verrucosum | Most Sensitive | |

| Fusarium species | Least Sensitive | |

| Pichia guilliermondii | >50 | |

| Rhodotorula glutinis | >50 |

Hypothesized Mechanisms of Action

While a definitive molecular target for this compound has not been conclusively identified, the available evidence suggests two primary modes of action: disruption of mitochondrial function and interference with fungal morphogenesis.

Disruption of Mitochondrial Function

A growing body of evidence suggests that the mitochondria are a key target for this compound's antifungal activity. This hypothesis is based on studies of related α-pyrone compounds and the observed physiological effects on fungal cells. The proposed mechanism involves the impairment of the mitochondrial electron transport chain (ETC), leading to a cascade of detrimental downstream effects.

-

Inhibition of the Electron Transport Chain: It is hypothesized that this compound, like other structurally related α-pyrones, may inhibit one or more complexes of the mitochondrial ETC. This inhibition would disrupt the flow of electrons, leading to a decrease in ATP synthesis and the generation of reactive oxygen species (ROS).

-

Collapse of Mitochondrial Membrane Potential (ΔΨm): The disruption of the ETC would lead to a breakdown of the proton gradient across the inner mitochondrial membrane, causing a collapse of the mitochondrial membrane potential. This is a critical event that can trigger the apoptotic cascade.

-

Induction of Oxidative Stress: The impaired electron flow in the ETC can lead to the leakage of electrons and the subsequent formation of superoxide (B77818) anions (O₂⁻) and other ROS. The accumulation of ROS causes significant oxidative damage to cellular components, including lipids, proteins, and DNA, ultimately contributing to cell death.

-

Induction of Apoptosis: The combination of ATP depletion, collapsed ΔΨm, and oxidative stress can trigger the fungal apoptotic pathway. This programmed cell death is a controlled mechanism to eliminate damaged cells.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Biological characterization of fusapyrone and this compound, two bioactive secondary metabolites of Fusarium semitectum. | Semantic Scholar [semanticscholar.org]

- 4. Structure-activity relationships of derivatives of fusapyrone, an antifungal metabolite of Fusarium semitectum - PubMed [pubmed.ncbi.nlm.nih.gov]

Beyond the Mycelia: An In-depth Technical Guide to the Diverse Biological Activities of Deoxyfusapyrone

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction

Deoxyfusapyrone, a 3-substituted-4-hydroxy-6-alkyl-2-pyrone, is a polyketide secondary metabolite produced by various species of the fungal genus Fusarium. While its antifungal properties have been the primary focus of research, a growing body of evidence suggests a broader spectrum of biological activities. This technical guide provides a comprehensive overview of the bioactivities of this compound beyond its antifungal effects, presenting key quantitative data, detailed experimental methodologies, and insights into its potential mechanisms of action. This document aims to serve as a valuable resource for researchers exploring the therapeutic and biotechnological potential of this natural product.

Non-Antifungal Biological Activities of this compound

This compound has demonstrated a range of biological effects, including zootoxicity and phytotoxicity with growth-stimulatory effects at certain concentrations. While direct evidence for anticancer and anti-inflammatory activities of the pure compound is limited, related compounds and extracts from producing organisms suggest potential in these areas.

Table 1: Summary of Quantitative Data on the Biological Activities of this compound

| Biological Activity | Test Organism/System | Metric | Value | Reference(s) |

| Zootoxicity | Artemia salina (brine shrimp) larvae | LC₅₀ | 37.1 µM | [1] |

| Phytotoxicity | Tomato (Lycopersicon esculentum) seedlings | - | Root elongation stimulation | [1] |

| Anti-inflammatory (related extract) | Ovine Cyclooxygenase-1 (COX-1) | IC₅₀ | < 5 µg/mL* | [2] |

Data is for an ethyl acetate (B1210297) extract of Fusarium solani, a known producer of this compound. Data for the pure compound is not currently available.*

Detailed Experimental Protocols

Zootoxicity: Artemia salina (Brine Shrimp) Lethality Bioassay

This bioassay is a preliminary assessment of a substance's toxicity.

Materials:

-

Artemia salina cysts (brine shrimp eggs)

-

Sea salt

-

Deionized water

-

96-well microplate

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Solvent control (e.g., DMSO)

-

Positive control (e.g., potassium dichromate)

-

Incubator with a light source (25-30°C)

-

Dissecting microscope or magnifying glass

Procedure:

-

Hatching of Artemia salina: Prepare a saline solution by dissolving sea salt in deionized water (typically 38 g/L). Add Artemia salina cysts to the saline solution in a hatching container. Incubate for 24-48 hours at 25-30°C with constant aeration and illumination to allow the nauplii (larvae) to hatch.

-

Preparation of Test Solutions: Prepare a series of dilutions of the this compound stock solution in the saline solution to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤1%).

-

Assay Setup: Using a pipette, transfer a specific number of nauplii (e.g., 10-15) into each well of a 96-well microplate containing the test solutions. Include wells with solvent control and a positive control.

-

Incubation: Incubate the microplate for 24 hours under the same conditions used for hatching.

-

Data Collection: After 24 hours, count the number of dead (immobile) and live nauplii in each well under a dissecting microscope.

-

Data Analysis: Calculate the percentage of mortality for each concentration. The LC₅₀ value, the concentration at which 50% of the nauplii are killed, can be determined using probit analysis or other suitable statistical methods.

Phytotoxicity: Tomato Root Elongation Assay

This assay assesses the effect of a substance on plant growth.

Materials:

-

Tomato seeds (Lycopersicon esculentum)

-

Petri dishes

-

Filter paper

-

This compound solutions at various concentrations (e.g., 10 µM and 100 µM)

-

Control solution (e.g., sterile distilled water or the solvent used to dissolve this compound)

-

Growth chamber or incubator with controlled light and temperature

Procedure:

-

Seed Sterilization and Germination: Surface sterilize tomato seeds to prevent microbial contamination. Place the sterilized seeds on moist filter paper in petri dishes and allow them to germinate in the dark for 2-3 days.

-

Assay Setup: Once the radicles (primary roots) have emerged, select seedlings with uniform radicle length. Place a sheet of filter paper in each petri dish and moisten it with a specific volume of the respective this compound test solution or the control solution.

-

Incubation: Place the germinated seeds on the moistened filter paper, ensuring the radicles are in contact with the solution. Seal the petri dishes and place them in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle) for a defined period (e.g., 3-5 days).

-

Data Collection: After the incubation period, measure the length of the primary root of each seedling.

-

Data Analysis: Calculate the average root length for each treatment group. Compare the root lengths of the this compound-treated seedlings to the control group to determine if the compound has an inhibitory or stimulatory effect on root elongation. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed effects.

Signaling Pathways and Molecular Mechanisms

Currently, there is a significant gap in the scientific literature regarding the specific signaling pathways modulated by this compound in non-fungal systems. While its structural class, the 3-substituted-4-hydroxy-6-alkyl-2-pyrones, is known to interact with various biological targets, the precise molecular mechanisms of this compound remain to be elucidated.

Based on the activities of related compounds and extracts, several pathways are of interest for future investigation:

-

Inflammatory Pathways: The potential COX-1 inhibitory activity of extracts containing this compound suggests a possible role in modulating the arachidonic acid cascade. Future studies should investigate the direct effect of pure this compound on COX-1 and COX-2 enzymes and explore its impact on key inflammatory signaling pathways such as the NF-κB and MAPK pathways.

-

Cytotoxicity and Apoptosis: The zootoxicity observed in the Artemia salina assay indicates a potential for cytotoxic effects in other organisms. Investigating the ability of this compound to induce apoptosis in cancer cell lines and identifying the involved signaling pathways (e.g., caspase activation, Bcl-2 family protein modulation) would be a valuable area of research.

Workflow for Investigating this compound's Effect on a Generic Signaling Pathway

The following diagram illustrates a general workflow for investigating the impact of this compound on a cellular signaling pathway.

Hypothesized Inflammatory Signaling Cascade

The diagram below illustrates a hypothetical signaling pathway that could be investigated for this compound's potential anti-inflammatory effects, based on the known mechanisms of other anti-inflammatory compounds.

Conclusion and Future Directions

This compound exhibits intriguing biological activities beyond its established antifungal properties. The confirmed zootoxicity and phytotoxicity, coupled with the suggestive anti-inflammatory potential of related extracts, underscore the need for further investigation into its mechanisms of action.

Future research should prioritize:

-

Comprehensive Cytotoxicity Screening: Evaluating the cytotoxic effects of pure this compound against a panel of human cancer cell lines to determine its IC₅₀ values and potential as an anticancer agent.

-

In-depth Anti-inflammatory Studies: Investigating the direct inhibitory effects of this compound on COX-1 and COX-2 enzymes and its modulation of key inflammatory signaling pathways (NF-κB, MAPK) in relevant cell models.

-

Mechanism of Action Studies: Utilizing the outlined experimental workflows to elucidate the specific molecular targets and signaling pathways affected by this compound to understand the basis of its observed biological activities.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to identify key structural features responsible for its various bioactivities, which could guide the development of more potent and selective compounds.

The exploration of this compound's non-antifungal biological activities holds promise for the discovery of new therapeutic leads and biotechnological tools. This technical guide provides a foundation for these future investigations, summarizing the current knowledge and highlighting the critical areas for further research.

References

In Vitro Cytotoxicity of Deoxyfusapyrone on Mammalian Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxyfusapyrone, a naturally occurring α-pyrone secondary metabolite isolated from Fusarium species, has garnered interest for its diverse biological activities, primarily its antifungal properties. However, its potential as a cytotoxic agent against mammalian cell lines remains an area of emerging research. This technical guide provides a comprehensive overview of the current understanding of this compound's in vitro cytotoxicity, drawing upon available data for this compound and related α-pyrone compounds. It details established experimental protocols for assessing cytotoxicity, apoptosis, and cell cycle alterations, and explores potential signaling pathways involved in its mechanism of action. This document aims to equip researchers with the necessary information to design and execute further investigations into the therapeutic potential of this compound.

Introduction to this compound

This compound is a polyketide-derived secondary metabolite produced by various species of the fungus Fusarium. Structurally, it belongs to the α-pyrone class of compounds, which are known to exhibit a wide range of biological activities, including antimicrobial, antitumor, and cytotoxic effects[1]. While much of the research on this compound has focused on its potent antifungal activity against plant pathogens, preliminary studies suggest it may also possess cytotoxic properties against animal cells[2][3]. The α-pyrone scaffold present in this compound is a key structural feature found in numerous cytotoxic natural products[4][5].

Quantitative Cytotoxicity Data

Direct data on the half-maximal inhibitory concentration (IC50) of this compound against specific mammalian cell lines is currently limited in publicly available literature. However, valuable insights can be drawn from preliminary toxicity assays and studies on analogous compounds.

This compound Cytotoxicity in a Non-Mammalian Model

A key indicator of this compound's potential cytotoxicity comes from a bioassay using brine shrimp (Artemia salina) larvae, a common preliminary screen for toxicity.

| Compound | Bioassay Model | LC50 | Reference |

| This compound | Artemia salina larvae | 37.1 µM | |

| Fusapyrone (B118556) | Artemia salina larvae | > 500 µM (non-toxic) |

LC50 (Lethal Concentration 50) is the concentration of a substance that is lethal to 50% of the test organisms.

Cytotoxicity of Structurally Related α-Pyrones on Mammalian Cancer Cell Lines

To provide a broader context for the potential cytotoxicity of this compound, the following table summarizes the IC50 values of other α-pyrone derivatives against various human cancer cell lines. These compounds share the core α-pyrone structure, suggesting that this compound may exhibit similar activity profiles.

| α-Pyrone Derivative | Cell Line | Cell Type | IC50 (µM) | Reference |

| Cryptoyunnane A | HCT-116 | Colon Carcinoma | 1.26 | |

| MDA-MB-231 | Breast Adenocarcinoma | 4.87 | ||

| PC-3 | Prostate Cancer | 8.32 | ||

| Cryptoyunnane B | HCT-116 | Colon Carcinoma | 2.51 | |

| MDA-MB-231 | Breast Adenocarcinoma | 6.15 | ||

| PC-3 | Prostate Cancer | 7.94 | ||

| Cryptoyunnane D | A549 | Lung Carcinoma | 8.97 | |

| HCT-116 | Colon Carcinoma | 2.25 | ||

| MDA-MB-231 | Breast Adenocarcinoma | 3.16 | ||

| PC-3 | Prostate Cancer | 4.33 | ||

| HeLa | Cervical Cancer | 5.78 | ||

| Peniapyrone A | AsPC-1 | Pancreatic Cancer | - | |

| CRL-2234 | - | - | ||

| MCF-7 | Breast Adenocarcinoma | - | ||

| Peniapyrone C | AsPC-1 | Pancreatic Cancer | - | |

| CRL-2234 | - | - | ||

| MCF-7 | Breast Adenocarcinoma | - | ||

| Peniapyrone F | AsPC-1 | Pancreatic Cancer | - | |

| CRL-2234 | - | - | ||

| MCF-7 | Breast Adenocarcinoma | - |

Note: Specific IC50 values for Peniapyrones were not provided in the abstract, but the compounds were reported to show cytotoxic activity.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the in vitro cytotoxicity of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay

Workflow for determining cell viability using the MTT assay.

Detailed Protocol:

-

Cell Seeding: Seed mammalian cells (e.g., A549, MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow cell attachment.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

-

Exposure: Incubate the treated plates for the desired exposure times (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle of Annexin V/PI Apoptosis Assay

Differentiation of cell states based on Annexin V and PI staining.

Detailed Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the predetermined IC50 value for a specified time.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsinization.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Workflow for Cell Cycle Analysis

Steps for analyzing cell cycle distribution using PI staining.

Detailed Protocol:

-

Cell Treatment: Culture cells in 6-well plates and treat with this compound for the desired time period.

-

Cell Harvesting: Harvest the cells by trypsinization.

-

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

-

Rehydration and RNase Treatment: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes.

-

PI Staining: Add Propidium Iodide (50 µg/mL) to the cell suspension and incubate for 15-30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Potential Signaling Pathways

While the precise signaling pathways modulated by this compound in mammalian cells are yet to be fully elucidated, research on other α-pyrone compounds suggests potential mechanisms of action that could be relevant.

Hypothesized Signaling Pathway for α-Pyrone Induced Apoptosis

A potential mechanism for apoptosis induction by α-pyrones.

Some studies on dibenzo-α-pyrones have indicated that they can interfere with transcription factors and induce apoptosis through the induction of cytochrome P450 1A1. This induction can lead to increased oxidative stress, mitochondrial dysfunction, and subsequent activation of the caspase cascade, ultimately resulting in programmed cell death. Further research is necessary to determine if this compound acts through a similar mechanism.

Conclusion and Future Directions

This compound presents an interesting scaffold for further investigation as a potential cytotoxic agent. The available data, although limited, suggests that it possesses cytotoxic properties that warrant more in-depth study. The provided experimental protocols offer a robust framework for researchers to systematically evaluate the in vitro cytotoxicity of this compound against a panel of mammalian cancer and non-cancer cell lines.

Future research should focus on:

-

Determining the IC50 values of this compound against a wide range of human cancer cell lines.

-

Investigating the specific mechanisms of cell death induced by this compound, including apoptosis, necrosis, and autophagy.

-

Elucidating the precise molecular targets and signaling pathways affected by this compound in mammalian cells.

-

Conducting structure-activity relationship studies to identify key functional groups responsible for its cytotoxic activity and to potentially design more potent and selective analogs.

By addressing these research questions, the scientific community can better understand the therapeutic potential of this compound and its derivatives in the context of drug discovery and development.

References

- 1. BJOC - Biosynthesis of α-pyrones [beilstein-journals.org]

- 2. Biological characterization of fusapyrone and this compound, two bioactive secondary metabolites of Fusarium semitectum. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Cytotoxic α-pyrone derivatives from Cryptocarya yunnanensis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Total Synthesis of Deoxyfusapyrone and Its Analogues: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxyfusapyrone (B1670254), a naturally occurring α-pyrone isolated from Fusarium semitectum, and its parent compound, fusapyrone, have garnered significant interest within the scientific community due to their potent antifungal properties.[1][2] These compounds exhibit considerable activity against a range of plant pathogenic and mycotoxigenic fungi, making them attractive candidates for the development of novel agrochemicals and therapeutic agents.[3][4] The complex molecular architecture of this compound, featuring a substituted 4-hydroxy-2-pyrone core, a deoxyglucose moiety, and a long polyene side chain, presents a formidable challenge for synthetic chemists. This document provides detailed application notes and protocols for the total synthesis of this compound and its analogues, based on a convergent and modular strategy. Furthermore, it explores the current understanding of their mechanism of action and provides protocols for assessing their biological activity.

Data Presentation

Table 1: Antifungal Activity of this compound and Fusapyrone

| Fungal Species | This compound Activity | Fusapyrone Activity | Reference |

| Alternaria alternata | Sensitive | More Active | [5] |

| Aspergillus flavus | Sensitive | More Active | |

| Botrytis cinerea | Sensitive | More Active | |

| Cladosporium cucumerinum | Sensitive | More Active | |

| Penicillium verrucosum | Sensitive | More Active | |

| Fusarium species | Least Sensitive | Least Sensitive | |

| Plant Yeasts | Inactive | Inactive | |

| Bacillus megaterium | Inactive | Inactive |

Table 2: Minimum Inhibitory Concentration (MIC) of Fusapyrone and this compound Derivatives

| Compound | Botrytis cinerea (μg/mL) | Aspergillus parasiticus (μg/mL) | Penicillium brevi-compactum (μg/mL) | Reference |

| Fusapyrone (1) | 0.78 - 6.25 | 0.78 - 6.25 | 0.78 - 6.25 | |

| This compound (2) | 0.78 - 6.25 | 0.78 - 6.25 | 0.78 - 6.25 | |

| Acetylated Derivatives | High Concentration (25-50) | Inactive | Inactive |

Experimental Protocols

The total synthesis of this compound is achieved through a convergent strategy, involving the independent synthesis of three key fragments followed by their sequential coupling. The key fragments are:

-

The Pyrone Moiety: A substituted 4-hydroxy-2-pyrone core.

-

The Polyene Fragment: A complex bis-trisubstituted olefin chain.

-

The Deoxyglucose Moiety: A protected 4-deoxy-β-xylo-hexopyranosyl unit.

Protocol 1: Synthesis of the 6-Alkyl-4-hydroxy-2-pyrone Moiety

This protocol describes a general method for the synthesis of 6-alkyl-4-hydroxy-2-pyrones, which serve as the core of this compound. The synthesis involves the cyclization of a β-keto ester with an acetylenic compound.

Materials:

-

β-keto ester (e.g., ethyl acetoacetate)

-

Terminal alkyne (e.g., 1-hexyne)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Base (e.g., triethylamine)

-

Zinc bromide (ZnBr₂)

-

Anhydrous solvent (e.g., THF, dichloromethane)

Procedure:

-

Sonogashira Coupling: To a solution of the β-keto ester and terminal alkyne in anhydrous THF, add Pd(PPh₃)₄, CuI, and triethylamine. Stir the mixture under an inert atmosphere at room temperature for 12-24 hours. Monitor the reaction by TLC.

-

Work-up: Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the corresponding (Z)-2-alken-4-ynoate.

-

Lactonization: Dissolve the purified enynoate in anhydrous dichloromethane (B109758) and add ZnBr₂. Stir the mixture at room temperature for 2-4 hours.

-

Final Purification: Quench the reaction with water and extract with dichloromethane. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography to yield the 6-alkyl-4-hydroxy-2-pyrone.

Protocol 2: Synthesis of the Polyene Fragment via Wittig Reaction

The polyene side chain is constructed using a series of Wittig reactions. This protocol outlines a general procedure for a Wittig olefination to form a C=C double bond.

Materials:

-

Aldehyde or ketone

-

Triphenylphosphonium ylide (Wittig reagent)

-

Anhydrous solvent (e.g., THF, diethyl ether)

-

Strong base (if generating the ylide in situ, e.g., n-BuLi, NaH)

Procedure:

-

Ylide Formation (if necessary): To a suspension of the corresponding phosphonium (B103445) salt in anhydrous THF at 0 °C, add a strong base (e.g., n-BuLi) dropwise. Allow the mixture to warm to room temperature and stir for 1 hour to form the ylide.

-

Wittig Reaction: Cool the ylide solution to 0 °C and add a solution of the aldehyde or ketone in anhydrous THF dropwise. Stir the reaction mixture at room temperature for 2-12 hours. Monitor by TLC.

-

Work-up: Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-